molecular formula C8H12O6 B3050163 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- CAS No. 2403-25-0

1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-

Cat. No.: B3050163
CAS No.: 2403-25-0
M. Wt: 204.18 g/mol
InChI Key: IMRVRTDYOOJNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- is an organic compound with the molecular formula C8H12O6. It is a derivative of cyclohexane, featuring two carboxylic acid groups and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- can be synthesized through several methods. One common approach involves the oxidation of 1,2-cyclohexanedicarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the intermediate products .

Industrial Production Methods: Industrial production of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- often involves catalytic hydrogenation of related compounds, such as diisononyl phthalate, followed by further chemical modifications. This process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-cyclohexanedicarboxylic acid, 4,5-dihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Uniqueness: 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4,5-dihydroxycyclohexane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h3-6,9-10H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRVRTDYOOJNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448053
Record name 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2403-25-0
Record name 1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
Reactant of Route 2
1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
Reactant of Route 3
Reactant of Route 3
1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
Reactant of Route 4
Reactant of Route 4
1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
Reactant of Route 5
1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-
Reactant of Route 6
1,2-Cyclohexanedicarboxylic acid, 4,5-dihydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.